3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes an iodine atom at the 3-position and a methyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazolo[1,5-a]pyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-25°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Deiodinated pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Chemistry: 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is used as a probe to study enzyme interactions and cellular processes. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .
Medicine: The compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in DNA replication and repair, making it a potential anticancer agent.
Receptors: It can modulate receptor activity by binding to specific sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
- 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 5-Methylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Comparison: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and stability compared to its analogs. The iodine atom enhances the compound’s ability to participate in substitution and coupling reactions, making it more versatile in synthetic applications .
Properties
IUPAC Name |
3-iodo-5-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-5-2-3-11-7(10-5)6(8)4-9-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULUMJSAGDOVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.